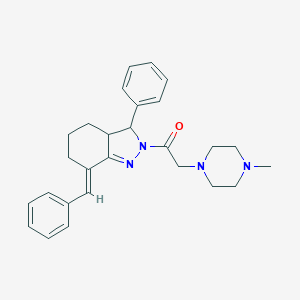
Pkumdl_MH_1001
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pkumdl_MH_1001 is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been synthesized using a variety of methods and has shown promising results in scientific research. In
作用機序
The mechanism of action of Pkumdl_MH_1001 is complex and not fully understood. However, it is believed that Pkumdl_MH_1001 works by modulating various signaling pathways in the body. This includes pathways involved in cell growth and proliferation, inflammation, and oxidative stress. By modulating these pathways, Pkumdl_MH_1001 has the potential to prevent or treat a variety of diseases.
Biochemical and Physiological Effects
Pkumdl_MH_1001 has a number of biochemical and physiological effects in the body. These include reducing inflammation, improving blood flow, and protecting neurons from damage. Pkumdl_MH_1001 has also been shown to modulate the immune system and improve cognitive function.
実験室実験の利点と制限
One advantage of using Pkumdl_MH_1001 in lab experiments is its ability to modulate multiple signaling pathways. This makes it a potentially useful compound for studying complex diseases and pathways. However, one limitation of using Pkumdl_MH_1001 in lab experiments is its complexity. The mechanism of action of Pkumdl_MH_1001 is not fully understood, and this can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on Pkumdl_MH_1001. One area of focus is improving the synthesis method to increase the yield and efficiency of the process. Another area of focus is studying the mechanism of action of Pkumdl_MH_1001 in more detail. This will help researchers understand how the compound works and identify potential new therapeutic applications. Additionally, researchers may explore the use of Pkumdl_MH_1001 in combination with other compounds to enhance its therapeutic effects. Finally, more research is needed to determine the safety and efficacy of Pkumdl_MH_1001 in humans. Clinical trials will be needed to determine the optimal dosage and potential side effects of this compound.
Conclusion
In conclusion, Pkumdl_MH_1001 is a promising synthetic compound that has shown potential in a variety of scientific research applications. The synthesis method of Pkumdl_MH_1001 is complex, but researchers continue to explore new methods to improve the yield and efficiency of the process. Pkumdl_MH_1001 has a complex mechanism of action, but it has been shown to modulate multiple signaling pathways and has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. While there are advantages and limitations to using Pkumdl_MH_1001 in lab experiments, there are many future directions for research on this compound. Overall, Pkumdl_MH_1001 is a promising compound that has the potential to improve human health and well-being.
合成法
Pkumdl_MH_1001 is synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successful in creating Pkumdl_MH_1001, and researchers continue to explore new methods to improve the yield and efficiency of the synthesis process.
科学的研究の応用
Pkumdl_MH_1001 has been extensively studied for its potential therapeutic applications. Some of the areas where Pkumdl_MH_1001 has shown promise include cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, Pkumdl_MH_1001 has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, Pkumdl_MH_1001 has been shown to protect neurons from damage and improve cognitive function. In cardiovascular diseases, Pkumdl_MH_1001 has been shown to improve blood flow and reduce inflammation.
特性
分子式 |
C27H32N4O |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+ |
InChIキー |
GEMFAWUXUVGGTE-FCDQGJHFSA-N |
異性体SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |
SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
正規SMILES |
CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291982.png)
![2-(4-morpholinyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291983.png)
![2-(dibenzylamino)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291984.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B291985.png)
![N-({[4-allyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B291986.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B291987.png)
![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![4-(3-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291992.png)
![4-(4-chlorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291993.png)
![4-(4-fluorophenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291995.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)